

Application Notes and Protocols for the Synthesis of 3-Methyl-7-propylxanthine

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Compound of Interest

Compound Name: 3-Methyl-7-propylxanthine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of **3-Methyl-7-propylxanthine**, a key intermediate in the synthesis of various pharmaceuticals, including the vasodilator propentofylline. The synthesis involves the selective N7-alkylation of 3-methylxanthine. This application note also includes predicted characterization data and a summary of its primary mechanism of action as an adenosine receptor antagonist.

Introduction

3-Methyl-7-propylxanthine is a derivative of xanthine, a purine base found in various biological systems. As a member of the methylxanthine family, which includes caffeine and theophylline, it exhibits notable biological activity. Its primary pharmacological interest lies in its role as an antagonist of adenosine receptors, which modulates various physiological processes. This makes **3-Methyl-7-propylxanthine** a valuable scaffold in drug discovery and a target for the development of novel therapeutics.

Experimental Protocols

Synthesis of 3-Methyl-7-propylxanthine

This protocol outlines the synthesis of **3-Methyl-7-propylxanthine** via the direct alkylation of 3-methylxanthine with 1-bromopropane.

Materials:

- 3-Methylxanthine
- 1-Bromopropane
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylxanthine (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

- Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
- Reagent Addition: While stirring, add 1-bromopropane (1.2 equivalents) to the reaction mixture at room temperature.
- Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
 - Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford **3-Methyl-7-propylxanthine** as a white to pale yellow crystalline powder.

Data Presentation

Table 1: Physicochemical and Predicted Spectroscopic Data for **3-Methyl-7-propylxanthine**

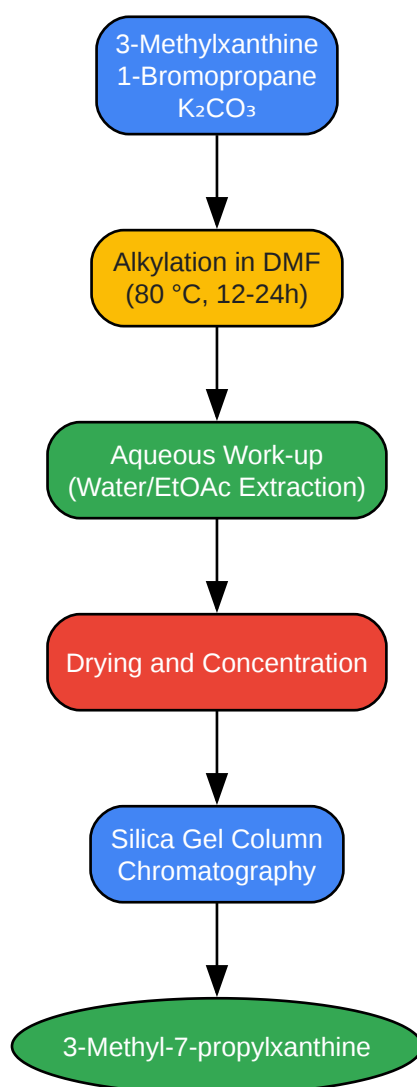
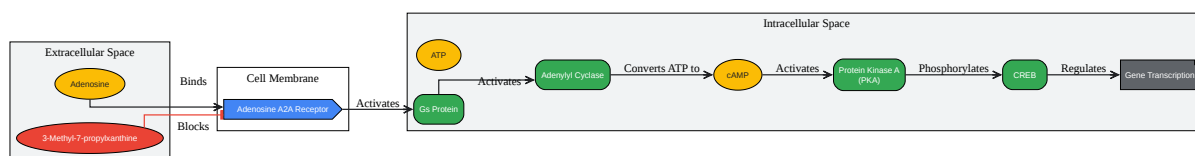
Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₄ O ₂	[1]
Molecular Weight	208.22 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	250-252 °C	
Predicted ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.55 (s, 1H, H-8), 4.25 (t, J = 7.2 Hz, 2H, N7-CH ₂), 3.60 (s, 3H, N3-CH ₃), 1.90 (sext, J = 7.4 Hz, 2H, CH ₂), 0.95 (t, J = 7.4 Hz, 3H, CH ₃)	Predicted
Predicted ¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	155.6 (C-6), 151.8 (C-2), 148.5 (C-4), 141.0 (C-8), 107.5 (C-5), 49.5 (N7-CH ₂), 29.8 (N3-CH ₃), 22.5 (CH ₂), 11.3 (CH ₃)	Predicted

Note: Experimental NMR data for **3-Methyl-7-propylxanthine** was not available in the search results. The provided NMR data is predicted based on known chemical shift values and the structure of the molecule.

Signaling Pathway and Experimental Workflow

Adenosine Receptor Antagonism Signaling Pathway

3-Methyl-7-propylxanthine acts as an antagonist at adenosine receptors, particularly the A1 and A2A subtypes. By blocking these receptors, it prevents the binding of endogenous adenosine, thereby inhibiting its downstream signaling effects. The following diagram illustrates the canonical signaling pathway of the A2A adenosine receptor and the inhibitory action of **3-Methyl-7-propylxanthine**.



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References

- 1. chemimpex.com [chemimpex.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com